8-Fluoro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine
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Overview
Description
8-Fluoro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 2-aminopyridine with a fluorinated benzaldehyde derivative, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like palladium or copper salts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents.
Substitution: Nucleophiles like amines or thiols; conditionspolar aprotic solvents.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
8-Fluoro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anti-tuberculosis agent and other therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Fluoro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to its biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without fluorine substitution.
2-(3-Fluorophenyl)imidazo[1,2-a]pyridine: Similar structure but lacks the 8-fluoro substitution.
8-Fluoroimidazo[1,2-a]pyridine: Lacks the 3-fluorophenyl group.
Uniqueness
8-Fluoro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine is unique due to the presence of two fluorine atoms, which enhance its chemical stability and biological activity.
Properties
Molecular Formula |
C13H8F2N2 |
---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
8-fluoro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8F2N2/c14-10-4-1-3-9(7-10)12-8-17-6-2-5-11(15)13(17)16-12/h1-8H |
InChI Key |
LIMGMEJADALHIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN3C=CC=C(C3=N2)F |
Origin of Product |
United States |
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